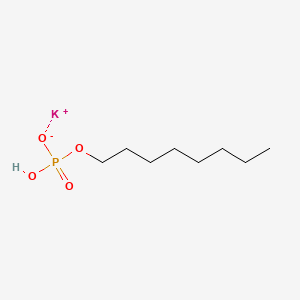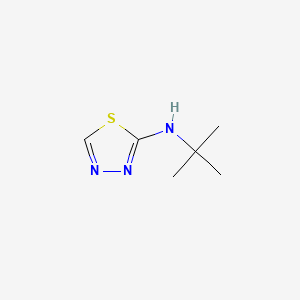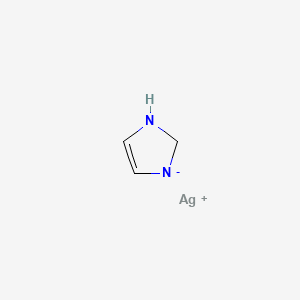
1H-Imidazole, silver(1+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, silver(1+) salt is a compound that combines the heterocyclic organic molecule imidazole with a silver ion. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions, making it an important structure in many biological molecules. The silver ion, known for its antimicrobial properties, adds unique characteristics to this compound, making it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, silver(1+) salt typically involves the reaction of imidazole with a silver salt, such as silver nitrate. The reaction is usually carried out in an aqueous or alcoholic medium, where imidazole acts as a ligand, coordinating with the silver ion to form the desired complex. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure the stability of the silver ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, silver(1+) salt undergoes various chemical reactions, including:
Oxidation: The silver ion can be reduced, while the imidazole ring remains relatively stable.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.
Complexation: The imidazole can form complexes with other metal ions, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Substituting Agents: Halogens or alkyl halides for substitution reactions.
Complexing Agents: Various metal salts for complexation reactions.
Major Products:
Oxidation Products: Reduced silver and oxidized imidazole derivatives.
Substitution Products: Halogenated or alkylated imidazole compounds.
Complexation Products: Metal-imidazole complexes with different metal ions.
Applications De Recherche Scientifique
1H-Imidazole, silver(1+) salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other silver-imidazole complexes.
Biology: Explored for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Investigated for potential use in antimicrobial coatings for medical devices and wound dressings.
Industry: Utilized in the development of antimicrobial materials and coatings for various industrial applications.
Mécanisme D'action
The antimicrobial activity of 1H-Imidazole, silver(1+) salt is primarily due to the silver ion. Silver ions can disrupt microbial cell membranes, interfere with enzyme function, and cause oxidative stress within microbial cells. The imidazole ring enhances the stability and solubility of the silver ion, allowing for more effective interaction with microbial targets.
Comparaison Avec Des Composés Similaires
- 1H-Imidazole, copper(1+) salt
- 1H-Imidazole, zinc(2+) salt
- 1H-Imidazole, gold(1+) salt
Comparison: 1H-Imidazole, silver(1+) salt is unique due to the potent antimicrobial properties of the silver ion. While other metal-imidazole complexes, such as those with copper, zinc, or gold, also exhibit interesting chemical and biological properties, the silver complex stands out for its broad-spectrum antimicrobial activity. This makes it particularly valuable in applications where microbial resistance is a concern.
Propriétés
Numéro CAS |
42879-93-6 |
|---|---|
Formule moléculaire |
C3H5AgN2 |
Poids moléculaire |
176.95 g/mol |
Nom IUPAC |
silver;1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/C3H5N2.Ag/c1-2-5-3-4-1;/h1-2,4H,3H2;/q-1;+1 |
Clé InChI |
HSWXTBVNRMSWRS-UHFFFAOYSA-N |
SMILES canonique |
C1NC=C[N-]1.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




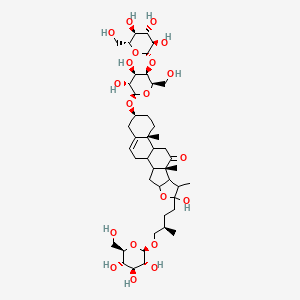

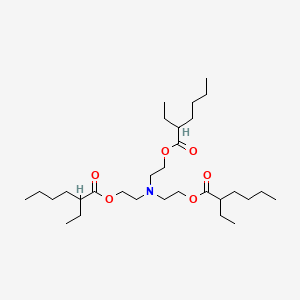
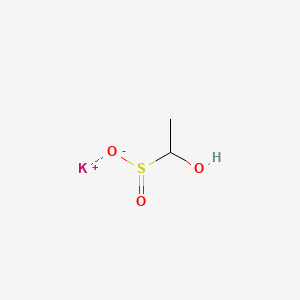
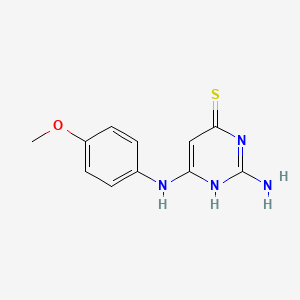
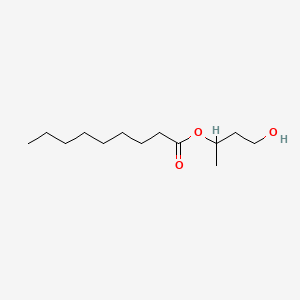
![2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-](/img/structure/B12654618.png)
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

